molecular formula C18H18N4O3S B12481194 4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide

4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide

Cat. No.: B12481194
M. Wt: 370.4 g/mol
InChI Key: ZRODFNQEXMHHJH-UHFFFAOYSA-N
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Description

3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as antidiabetic agents. The structure of this compound includes a pyrazole ring, a sulfonylurea moiety, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated intermediate.

    Urea Formation: The final step involves the reaction of the sulfonylated intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl or urea moieties, potentially leading to the formation of amines or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential antidiabetic agent due to its sulfonylurea structure.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of this compound, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, as a sulfonylurea, it may bind to the sulfonylurea receptor on pancreatic beta cells, leading to the release of insulin. This interaction involves various signaling pathways that regulate glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: Another sulfonylurea used as an antidiabetic agent.

    Glibenclamide: Known for its potent hypoglycemic effects.

    Glipizide: A sulfonylurea with a similar mechanism of action.

Uniqueness

3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is unique due to its specific substituents on the pyrazole and benzene rings, which may confer distinct chemical and biological properties compared to other sulfonylureas.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C18H18N4O3S/c1-13-8-10-16(11-9-13)26(24,25)21-18(23)19-17-12-14(2)20-22(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,21,23)

InChI Key

ZRODFNQEXMHHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NN2C3=CC=CC=C3)C

Origin of Product

United States

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